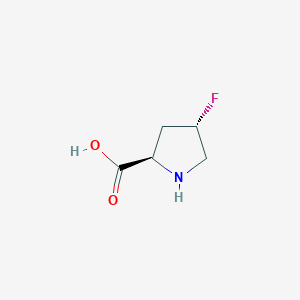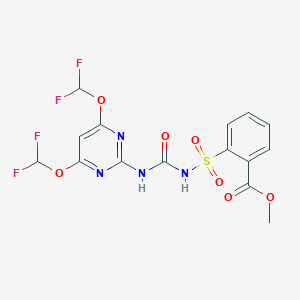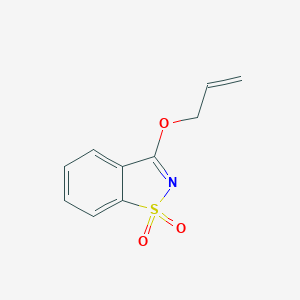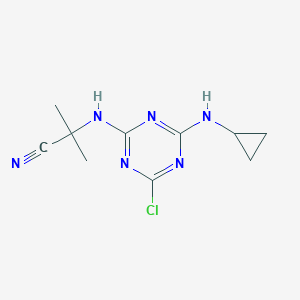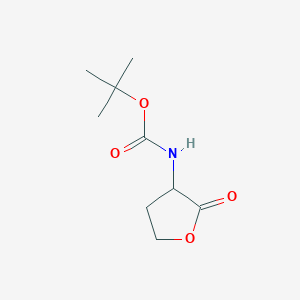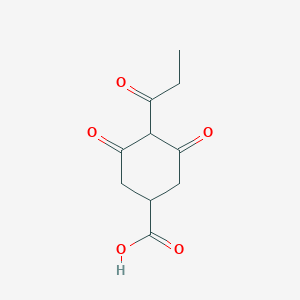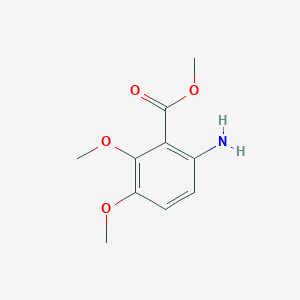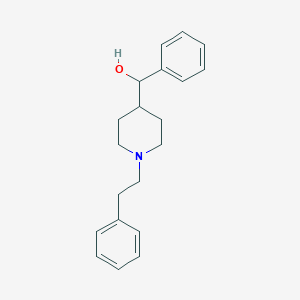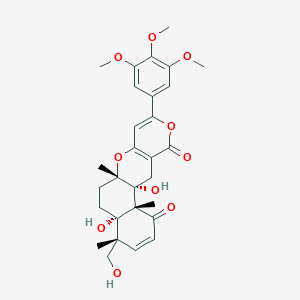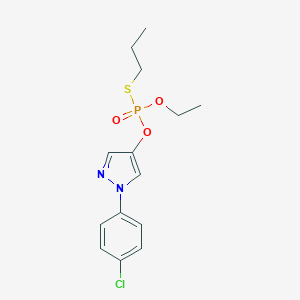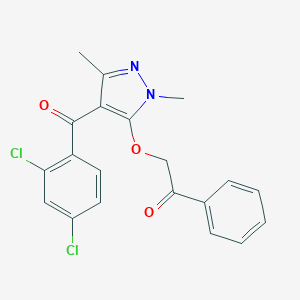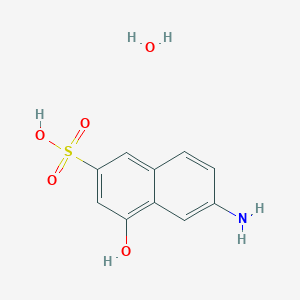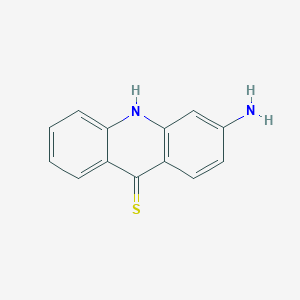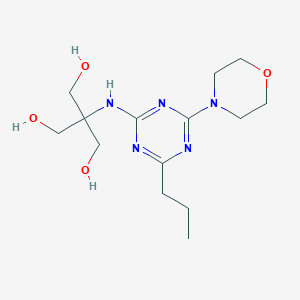
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CGS-9343B and is a potent and selective antagonist of the adenosine A2A receptor.
Wissenschaftliche Forschungsanwendungen
CGS-9343B has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in several physiological processes, including cardiovascular function, inflammation, and neurotransmission. CGS-9343B has been shown to inhibit the activation of adenosine A2A receptors, making it a potential therapeutic agent for a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Wirkmechanismus
The mechanism of action of CGS-9343B involves its interaction with adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are activated by adenosine. CGS-9343B binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of adenosine. This mechanism of action makes CGS-9343B a potential therapeutic agent for diseases where adenosine A2A receptors are overactivated.
Biochemische Und Physiologische Effekte
CGS-9343B has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CGS-9343B inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CGS-9343B has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CGS-9343B has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable tool for studying the role of adenosine A2A receptors in various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, CGS-9343B has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CGS-9343B. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of CGS-9343B in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand the long-term effects of CGS-9343B in vivo and its potential toxicity. Overall, CGS-9343B has significant potential for scientific research and has already shown promising results in various studies.
Synthesemethoden
The synthesis of CGS-9343B involves several steps. The starting material for the synthesis is 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is reacted with chloroacetaldehyde to form the intermediate compound, 2-chloromethyl-4-(4-morpholinyl)-6-propyl-1,3,5-triazine. This intermediate is then reacted with 1,3-propanediol to form the final product, CGS-9343B. The synthesis of CGS-9343B has been optimized to improve yields and purity, making it a viable compound for scientific research applications.
Eigenschaften
CAS-Nummer |
127374-83-8 |
|---|---|
Produktname |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
Molekularformel |
C14H25N5O4 |
Molekulargewicht |
327.38 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O4/c1-2-3-11-15-12(18-14(8-20,9-21)10-22)17-13(16-11)19-4-6-23-7-5-19/h20-22H,2-10H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
RVICANJKNJNUAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
Andere CAS-Nummern |
127374-83-8 |
Synonyme |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3, 5-triazin-2-yl)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



